Apricitabine, chemically known as (2R,cis)-4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a synthetic nucleoside analog of deoxycytidine. [, ] It acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. [, , , ] Apricitabine is classified as a nucleoside reverse transcriptase inhibitor (NRTI), a class of antiviral drugs primarily used in HIV research. [, , , , , , , , , , , , ]
One synthesis method for Apricitabine involves a three-step process starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane. [] This method emphasizes achieving high diastereomeric excess of the cis-(2R,4R) isomer through preferential crystallization of a novel intermediate, 2-(R)-benzoyloxymethyl-4-(R)-(N-benzoylcytosin-1-yl)-1,3-oxathiolane. [] Deprotection of this intermediate yields chiral Apricitabine. [] This method bypasses lengthy salt formation and avoids the use of toluene sulfonic acid, simplifying the process and minimizing byproducts. []
The molecular structure of Apricitabine has been studied in the context of its interaction with biological targets and membrane environments. [] Molecular dynamics simulations have been employed to analyze the behavior of Apricitabine in membrane models composed of POPC and POPG phospholipids. [] These studies provide insights into Apricitabine's interaction with lipid bilayers, highlighting its affinity towards negatively charged phospholipids and its adsorption modes within the membrane. []
Apricitabine acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for transcribing viral RNA into DNA. [, , , , , ] Once inside the cell, Apricitabine is phosphorylated to its active triphosphate form, which competes with natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain. [, , , , , ] This incorporation results in chain termination, halting viral DNA synthesis and inhibiting HIV-1 replication. [, , , , , ]
Limited information is available on the specific physical and chemical properties of Apricitabine. Studies exploring its pharmacokinetic profile indicate that it demonstrates linear pharmacokinetics following oral administration. [, ] Its bioavailability ranges from 65-80%, with renal excretion as the primary elimination pathway. [, , , ] Its plasma elimination half-life is approximately 3 hours, while the intracellular half-life of its active triphosphate metabolite is 6-7 hours. [, ]
Apricitabine has primarily been investigated for its potential in HIV research. [, , , , , , , , , , , , ] Its activity against both wild-type and drug-resistant HIV strains, including those with the M184V mutation, makes it a potential candidate for treating patients who have developed resistance to other NRTIs. [, , , , , ] In vitro and in vivo studies have demonstrated its efficacy in reducing viral load and inhibiting HIV replication. [, , , , , , , , , ] Furthermore, research has focused on understanding its pharmacokinetic properties, its interaction with other drugs like trimethoprim and lamivudine, and its resistance profile. [, , , , , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9